6-(2-Cyclohexylethyl)pyrimidin-4-amine
Overview
Description
6-(2-Cyclohexylethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrimidine derivatives, to which this compound belongs, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
It’s worth noting that anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
It’s known that pyrimidines play a significant role in various biochemical pathways due to their wide range of pharmacological effects .
Result of Action
It’s known that pyrimidines exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Biochemical Analysis
Biochemical Properties
6-(2-Cyclohexylethyl)pyrimidin-4-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with serine/threonine protein kinase PLK4, a master regulator of centriole duplication. This interaction is significant for maintaining genome integrity . Additionally, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is an appealing target for cancer treatment . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting cellular processes.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to exert cytotoxic effects on cancer cell lines such as MCF-7, HCT-116, and HepG-2 . The compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the activity of CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . These effects highlight the potential of this compound as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding sites of enzymes such as PLK4 and CDK2 . This binding inhibits the enzymatic activity, leading to downstream effects on cellular processes. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good plasma stability with a half-life of over 289.1 minutes and liver microsomal stability with a half-life of over 145 minutes . These properties indicate that the compound is relatively stable and does not degrade quickly. Long-term effects on cellular function have been observed, including sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits therapeutic effects such as inhibition of tumor growth and modulation of signaling pathways . At higher dosages, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, affecting its localization and accumulation within cells . These interactions can influence the compound’s bioavailability and therapeutic effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.
Properties
IUPAC Name |
6-(2-cyclohexylethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-12-8-11(14-9-15-12)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIBBZOUPSRLIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=CC(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.